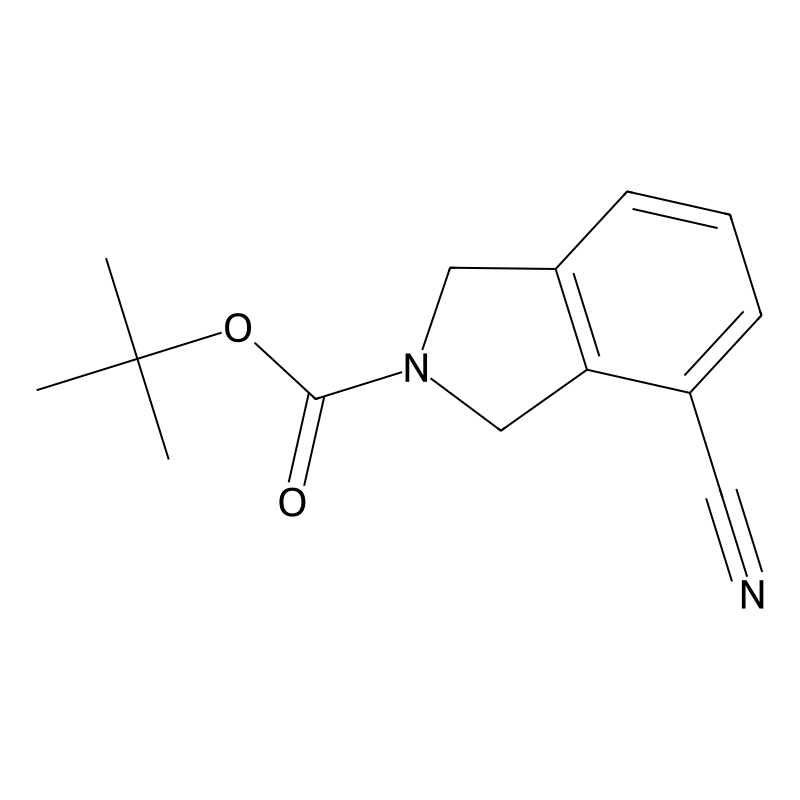Tert-butyl 4-cyanoisoindoline-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Method: The synthesis started from commercially available 4-bromo-1H-indole .
- Results: The newly synthesized compounds were characterized by spectral data .
- Application: The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel derivatives .
- Method: The synthesis was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
- Results: The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
First synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines
Tert-butyl 4-cyanoisoindoline-2-carboxylate is classified as an organic molecule that contains both a cyano group (−C≡N) and an isoindoline structure. Isoindolines are known for their diverse biological activities and are often explored for their medicinal properties. The presence of the cyano group enhances the compound's reactivity, making it suitable for further chemical transformations.
- Nucleophilic Substitution Reactions: The cyano group can act as a leaving group, facilitating nucleophilic attacks.
- Cyclization Reactions: The compound can undergo cyclization to form more complex structures, which is useful in synthesizing isoindoline derivatives.
- Reduction Reactions: The cyano group can be reduced to form amine derivatives, expanding its utility in synthetic chemistry.
These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex molecules .
Several synthesis methods can be employed to produce tert-butyl 4-cyanoisoindoline-2-carboxylate:
- Radical Cyclization: An oxidative radical cyclization process can yield isoindolinones from carbamoylxanthates. This method is efficient and highlights the synthetic potential of xanthate-based carbamoyl radical-oxidative cyclization.
- Butoxycarbonylation Reactions: Utilizing novel reagents such as tert-butoxycarbonylation agents allows for selective modifications under mild conditions, which can be adapted for synthesizing derivatives of this compound.
These methods underscore the compound's accessibility and versatility in synthetic organic chemistry.
Tert-butyl 4-cyanoisoindoline-2-carboxylate has potential applications in several areas:
- Medicinal Chemistry: Its structural features make it a candidate for developing new pharmaceuticals, particularly in targeting infectious diseases or cancer.
- Material Science: The compound may be used in creating advanced materials due to its unique electronic properties stemming from the cyano and isoindoline functionalities.
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules .
Tert-butyl 4-cyanoisoindoline-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Tert-butyl 4-aminoisoindoline-2-carboxylate | C13H18N2O2 | Contains an amino group instead of cyano |
| Isoquinoline | C9H7N | A simpler structure without carboxylate |
| N-tert-butyl isoquine | C16H21N3O | Antimalarial candidate with additional nitrogen |
| Cyanoacetic acid | C4H5NO2 | Contains a cyano group but lacks isoindoline |
These compounds illustrate the diversity within the isoindoline family and related structures, highlighting the unique features of tert-butyl 4-cyanoisoindoline-2-carboxylate that may contribute to its distinct properties and applications .








